molecular formula C19H18O2 B1667811 1H-Cyclopenta(C)furan-1-one, hexahydro-5-methylene-6a-(2-naphthalenylmethyl)-, (3aS,6aS)- CAS No. 232605-26-4

1H-Cyclopenta(C)furan-1-one, hexahydro-5-methylene-6a-(2-naphthalenylmethyl)-, (3aS,6aS)-

Cat. No. B1667811
M. Wt: 278.3 g/mol
InChI Key: CVIRWLJKDBYYOG-MJGOQNOKSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C19H18O2 . The InChI key is CVIRWLJKDBYYOG-MJGOQNOKSA-N . The SMILES string representation is C=C1C [C@@] (CC2=CC3=C (C=C2)C=CC=C3) (C (OC4)=O) [C@]4 ( [H])C1 .


Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at 2 mg/mL . The compound should be stored at 2-8°C .

Scientific Research Applications

Structural Analysis and Synthesis

  • Structural Characterization : Rugutt et al. (1999) conducted a structural analysis of a related compound, DL-3-[(2,5-Dihydro-3-methyl-2-oxo-5-furyl)oxymethylene]-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, revealing specific configurations at asymmetric carbon atoms and the dihedral angles formed by the fused rings in the compound (Rugutt et al., 1999).

  • Synthetic Building Blocks : Al’mukhametov et al. (2018) synthesized chiral building blocks related to the cyclopentenone family, demonstrating their potential for use in complex organic synthesis (Al’mukhametov et al., 2018).

Stereochemistry and Configuration Determination

  • Stereochemical Studies : Xie et al. (2007) studied the stereochemistry of compounds similar to the target compound using DPFGSE-NOE experiments. This provided insights into the spatial arrangement and configuration of molecules (Xie et al., 2007).

  • Chiral Resolution and Configuration Determination : Nemoto et al. (2004) explored the chiral resolution and determination of absolute configuration of related cyclopenta[b]furan derivatives, contributing to our understanding of the stereochemical aspects of such compounds (Nemoto et al., 2004).

Chemical Reactions and Mechanisms

  • Cyclization Reactions : Weinges et al. (1994) studied the radical-type cyclization of dienes, leading to the synthesis of unsaturated cyclopenta[b]furan-2-ones, which highlights the chemical reactivity and potential synthetic pathways of compounds within this class (Weinges et al., 1994).

  • Aromatization and Synthesis Methods : Müller and Schaller (1989) described the synthesis of related compounds through cycloaddition and aromatization processes, showcasing the versatility in chemical synthesis for such compounds (Müller & Schaller, 1989).

Potential Applications in Various Fields

  • Building Blocks for Synthesis : Gimazetdinov et al. (2016) investigated hydroxymethylation reactions, resulting in products that serve as important building blocks for the synthesis of cyclopentanoids, demonstrating the compound's utility in complex organic synthesis (Gimazetdinov et al., 2016).

  • Neuroprotective Effects : de Vry et al. (2001) explored the neuroprotective and behavioral effects of a compound closely related to the target, providing insights into potential pharmacological applications (de Vry et al., 2001).

properties

IUPAC Name

(3aS,6aS)-5-methylidene-3a-(naphthalen-2-ylmethyl)-1,4,6,6a-tetrahydrocyclopenta[c]furan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O2/c1-13-8-17-12-21-18(20)19(17,10-13)11-14-6-7-15-4-2-3-5-16(15)9-14/h2-7,9,17H,1,8,10-12H2/t17-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIRWLJKDBYYOG-MJGOQNOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2COC(=O)C2(C1)CC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1C[C@@H]2COC(=O)[C@@]2(C1)CC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Cyclopenta(C)furan-1-one, hexahydro-5-methylene-6a-(2-naphthalenylmethyl)-, (3aS,6aS)-

CAS RN

232605-26-4
Record name BAY-36-7620
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232605264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-36-7620
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P934RSF8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Cyclopenta(C)furan-1-one, hexahydro-5-methylene-6a-(2-naphthalenylmethyl)-, (3aS,6aS)-
Reactant of Route 2
1H-Cyclopenta(C)furan-1-one, hexahydro-5-methylene-6a-(2-naphthalenylmethyl)-, (3aS,6aS)-
Reactant of Route 3
1H-Cyclopenta(C)furan-1-one, hexahydro-5-methylene-6a-(2-naphthalenylmethyl)-, (3aS,6aS)-
Reactant of Route 4
1H-Cyclopenta(C)furan-1-one, hexahydro-5-methylene-6a-(2-naphthalenylmethyl)-, (3aS,6aS)-
Reactant of Route 5
1H-Cyclopenta(C)furan-1-one, hexahydro-5-methylene-6a-(2-naphthalenylmethyl)-, (3aS,6aS)-
Reactant of Route 6
1H-Cyclopenta(C)furan-1-one, hexahydro-5-methylene-6a-(2-naphthalenylmethyl)-, (3aS,6aS)-

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